N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide
Description
N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide is a brominated pyrazole derivative with an acetamide side chain connected via an ethyl linker. Pyrazole derivatives are renowned for their biological activities, including insecticidal, antifungal, and antibiotic properties . This compound is likely synthesized as an intermediate for more complex bioactive molecules, similar to other N-pyrazole acetamides described in the literature .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-6(12)9-2-3-11-5-7(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPHZRVRSABZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Alkylation: The 4-bromo-1H-pyrazole is then reacted with ethylene oxide or 2-bromoethanol to introduce the ethyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as inhibitors of various enzymes, including liver alcohol dehydrogenase, which plays a significant role in alcohol metabolism. This suggests that the compound could be developed into therapeutic agents for conditions related to alcohol consumption and metabolic disorders.
Biological Studies
The compound has shown promise in biological research due to its antibacterial, anti-inflammatory, and anticancer properties. Studies indicate that pyrazole derivatives exhibit diverse biological activities, which can be attributed to their ability to interact with multiple biological targets. For instance:
- Antibacterial Activity : Research has demonstrated that pyrazole derivatives can inhibit the growth of several bacterial strains, making them potential candidates for new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into treatments for inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, making it a subject of interest for cancer therapeutics.
Materials Science
In materials science, this compound is being explored for its utility in synthesizing functional materials. Its derivatives are being investigated for applications in dye production for solar cells and other optical devices. The unique electronic properties imparted by the bromine substitution may enhance the performance of these materials in photovoltaic applications.
Case Study 1: Antibacterial Properties
A study published in a peer-reviewed journal highlighted the antibacterial efficacy of various pyrazole derivatives, including this compound. The compound was tested against several strains of bacteria, showing significant inhibition at low concentrations. These findings suggest its potential as a lead compound in antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in treating chronic inflammatory diseases .
Case Study 3: Cancer Therapeutics
Recent research explored the anticancer properties of this compound through cell viability assays on various cancer cell lines. The results indicated that this compound could significantly reduce cell viability and induce apoptosis in tumor cells, highlighting its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Biological Activity: The pyrazole ring can interact with various biological targets, including receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide with structurally related pyrazole-acetamide derivatives, emphasizing substituents, molecular properties, and biological relevance.
Key Findings from Comparative Analysis
Substituent Effects: Halogens: Bromine (in the target compound) and chlorine (e.g., ) improve lipophilicity and metabolic stability. Bromine’s larger atomic radius may offer distinct steric and electronic effects compared to chlorine . Functional Groups: Cyano (), nitro (), and amino () groups modulate electronic properties, influencing binding to biological targets.
Structural Flexibility :
- The ethyl linker in the target compound provides conformational flexibility, which may improve binding to enzymes or receptors compared to rigid analogs like the dihydro-pyrazole derivatives .
The target compound’s lack of an oxo group may shift its activity toward insecticidal or antifungal applications .
Crystallographic Insights :
- Planar amide groups in compounds like facilitate intermolecular hydrogen bonding (N–H⋯O), forming dimers critical for crystal packing and stability. The target compound’s ethyl linker may disrupt such interactions, altering its solid-state properties .
Biological Activity
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom at the 4-position of the pyrazole ring and an acetamide group linked via an ethyl chain, which contributes to its unique biological properties.
Overview of Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. In vitro studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
-
Anticancer Properties :
- Research has highlighted the anticancer potential of pyrazole derivatives, with some compounds demonstrating cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have shown IC50 values ranging from 0.28 µM to over 49 µM in different studies, indicating their ability to inhibit cancer cell proliferation .
- Anti-inflammatory Effects :
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism .
- Cellular Pathways : The presence of the bromine atom and the acetamide group may enhance binding affinity to target receptors or enzymes, thereby modulating various cellular pathways involved in inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL | |
| Anticancer | IC50 values: 0.28 - 49 μM | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study Examples
- Anticancer Screening :
- Antimicrobial Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
